4-(2-Phenylethoxy)benzoic acid
CAS No.: 30762-06-2
Cat. No.: VC21297062
Molecular Formula: C15H14O3
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 30762-06-2 |
---|---|
Molecular Formula | C15H14O3 |
Molecular Weight | 242.27 g/mol |
IUPAC Name | 4-(2-phenylethoxy)benzoic acid |
Standard InChI | InChI=1S/C15H14O3/c16-15(17)13-6-8-14(9-7-13)18-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,17) |
Standard InChI Key | FRQLEOHJRISXFC-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C(=O)O |
Introduction
Physical Properties
Solubility Profile
The compound would likely demonstrate limited solubility in water due to its hydrophobic aromatic rings and ethoxy linkage, but the carboxylic acid group would provide some degree of water solubility, especially at higher pH where the acid becomes ionized. It would likely show good solubility in organic solvents such as methanol, ethanol, acetone, and dimethylsulfoxide.
Acidic Properties
As a benzoic acid derivative, 4-(2-Phenylethoxy)benzoic acid would be expected to exhibit acidic properties. The pKa of unsubstituted benzoic acid is 4.17 , and para-substituted benzoic acids typically have pKa values in a similar range, often between 4-5 depending on the electronic effects of the substituent. The phenylethoxy group, being slightly electron-donating, might slightly increase the pKa compared to benzoic acid itself.
The table below compares the predicted properties of 4-(2-Phenylethoxy)benzoic acid with known properties of related compounds:
Synthesis and Preparation Methods
Comparative Synthesis Methods
By comparison, the synthesis of related compounds provides insight into potential methods. For instance, 4-[(2-Phenylethyl)amino]benzoic acid has been synthesized through the reaction of 4-aminobenzoic acid and 2-phenylacetaldehyde in methanol, using 2-picoline borane complex as a reducing agent . This suggests that corresponding reactions between appropriate starting materials could yield 4-(2-Phenylethoxy)benzoic acid.
Similarly, methyl 4-{[(2-phenylethyl)amino]methyl}benzoate is prepared through the reaction of 4-formylbenzoic acid with 2-phenylethylamine, followed by reduction. These synthetic approaches highlight the importance of choosing appropriate functional groups and reaction conditions for the successful synthesis of benzoic acid derivatives.
Chemical Reactivity
Carboxylic Acid Reactivity
As a benzoic acid derivative, 4-(2-Phenylethoxy)benzoic acid would be expected to undergo typical carboxylic acid reactions:
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Esterification - Reaction with alcohols in the presence of acid catalysts to form esters
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Amidation - Reaction with amines to form amides
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Reduction - Reduction to the corresponding alcohol with reducing agents like LiAlH₄
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Salt formation - Reaction with bases to form water-soluble carboxylate salts
Ether Linkage Stability
The ether linkage (-O-) is relatively stable under most conditions but may undergo cleavage under strongly acidic conditions or with strong nucleophiles. This stability contributes to the compound's potential utility in various applications.
Hydrolysis Reactions
Similar to other benzoic acid derivatives, the compound could undergo hydrolysis reactions under specific conditions. For example, if esterified, the ester could undergo hydrolysis under acidic or basic conditions to regenerate the carboxylic acid. By comparison, methyl 4-{[(2-phenylethyl)amino]methyl}benzoate undergoes hydrolysis under both acidic and basic conditions, with basic hydrolysis proceeding approximately three times faster than acidic hydrolysis.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key expected IR absorptions would include:
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O-H stretching of carboxylic acid: broad band around 3000-2500 cm⁻¹
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C=O stretching: strong band around 1700-1680 cm⁻¹
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C-O stretching: bands around 1300-1200 cm⁻¹
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C-H aromatic stretching: bands around 3030-3010 cm⁻¹
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C=C aromatic stretching: bands around 1600-1400 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR would likely show:
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Carboxylic acid proton: broad singlet around 12-13 ppm
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Aromatic protons: multiple signals between 6.5-8.0 ppm
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Ethoxy CH₂ protons: triplets or multiplets around 3.5-4.5 ppm
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Phenyl CH₂ protons: triplet or multiplet around 2.8-3.0 ppm
¹³C NMR would likely show:
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Carboxylic acid carbon: signal around 165-170 ppm
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Aromatic carbons: multiple signals between 115-160 ppm
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Ethoxy CH₂ carbons: signals around 65-70 ppm and 35-40 ppm
Biological Properties
Comparison with Related Compounds
Structurally related compounds have demonstrated interesting biological activities. For instance, methyl 4-{[(2-phenylethyl)amino]methyl}benzoate has been studied for "potential biological activity, including antimicrobial or anticancer properties". This suggests that 4-(2-Phenylethoxy)benzoic acid might also exhibit similar properties, though specific studies would be needed to confirm this.
The table below summarizes potential biological activities of 4-(2-Phenylethoxy)benzoic acid compared to related compounds:
Comparison with Similar Compounds
Physicochemical Property Comparison
Current Research and Market Analysis
Research Trends
Based on the limited information available, it appears that research on 4-(2-Phenylethoxy)benzoic acid may be in early stages compared to some related compounds. The research on similar compounds suggests potential interest in several areas:
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Medicinal chemistry applications, particularly as scaffolds for drug development
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Materials science, especially in polymers and advanced materials
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Synthetic organic chemistry as building blocks or intermediates
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